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Abstract

CVM-1118 (Foslinanib) is a novel, orally bioavailable small molecule demonstrating significant
potential as a therapeutic agent for hepatocellular carcinoma (HCC). This 2-phenyl-4-quinolone
derivative acts as a potent anti-cancer agent through a multi-faceted mechanism of action
primarily centered on the inhibition of the mitochondrial chaperone, Tumor Necrosis Factor
Receptor-Associated Protein 1 (TRAP1).[1] Preclinical studies have elucidated its ability to
induce cancer cell apoptosis, trigger cell cycle arrest, and inhibit vasculogenic mimicry (VM), a
critical pathway for tumor progression and metastasis.[1][2] This document provides a
comprehensive technical overview of CVM-1118, including its mechanism of action, preclinical
data, and detailed experimental protocols.

Introduction

Hepatocellular carcinoma remains a significant global health challenge with limited therapeutic
options for advanced disease. The development of novel targeted therapies is crucial to
improving patient outcomes. CVM-1118, a phosphoric ester, is rapidly and completely
metabolized to its active form, CVM-1125, following administration.[1] This active metabolite
has shown potent cytotoxic and growth-inhibitory effects across a broad range of cancer cell
lines at nanomolar concentrations.[1] Notably, TRAP1, the primary target of CVM-1125, is
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highly expressed in various human tumors, including HCC, and its overexpression is correlated
with poor survival.[1] CVM-1118 is currently under investigation in Phase 2a clinical trials for
advanced HCC.[2][3]

Mechanism of Action

The anti-tumor activity of CVM-1118 is mediated by its active metabolite, CVM-1125, which
directly binds to and inhibits TRAP1.[1] This interaction triggers a cascade of downstream
events culminating in cancer cell death and the inhibition of tumor neovascularization.

TRAP1 Inhibition and Downstream Signaling

CVM-1125 binding to TRAP1 leads to the lysosomal degradation of the TRAP1 protein.[2] This
degradation disrupts mitochondrial homeostasis and key metabolic pathways within the cancer
cell. Specifically, the reduction in TRAPL1 levels leads to a decrease in cellular succinate, which
in turn destabilizes Hypoxia-Inducible Factor-1 alpha (HIF-1a).[1][2] The destabilization of HIF-
lais a critical event, as HIF-1a is a master regulator of tumor adaptation to hypoxia and
promotes the expression of genes involved in angiogenesis, cell survival, and metabolism.[4]
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Caption: CVM-1118's core mechanism of action.
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Induction of Apoptosis and Cell Cycle Arrest

By targeting TRAP1 and destabilizing HIF-1a, CVM-1118 effectively induces mitochondrial
apoptosis.[1] Furthermore, experimental data has demonstrated that CVM-1118 can cause cell
cycle arrest at the G2/M phase, further contributing to its anti-proliferative effects.[1][2]

Inhibition of Vasculogenic Mimicry

A key and distinguishing feature of CVM-1118 is its potent inhibition of vasculogenic mimicry
(VM).[1] VM is a process by which aggressive cancer cells form their own de novo vascular
networks, independent of traditional endothelial cell-driven angiogenesis.[1] This contributes to
tumor perfusion, metastasis, and resistance to conventional anti-angiogenic therapies.[1] CVM-
1118 has been shown to disrupt VM formation both in vitro and in vivo.[1][2]
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Caption: Overview of CVM-1118's anti-tumor activities.

Preclinical Data

The anti-cancer efficacy of CVM-1118 and its active metabolite, CVM-1125, has been
demonstrated in a variety of preclinical models.
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In Vitro Cytotoxicity

Both CVM-1118 and CVM-1125 exhibit potent cytotoxicity against a panel of human cancer cell
lines, with IC50 values generally below 50 nM.[2]

Cell Line SEE T CVM-1118 IC50 CVM-1125 IC50
(nM) (nM)
A549 Non-Small Cell Lung <50 <50
DU-145 Prostate <50 <50
HT-29 Colorectal <50 <50
MDA-MB-231 Breast <50 <50
Mia PaCa-2 Pancreatic <50 <50
U118MG Glioblastoma <50 <50
MDA-MB-435 Melanoma <50 <50
NCI-ADR-RES Ovarian <50 <50
SK-N-MC Neuroblastoma <50 <50

Data synthesized from
Shen et al., 2023.[1]

[2]

In Vivo Tumor Growth Inhibition

In an orthotopic mouse xenograft model using the human HCT-116 colorectal cancer cell line,
oral administration of CVM-1118 resulted in a dose-dependent inhibition of tumor growth.[2] At
the end of the 28-day treatment period, a significant reduction in tumor volume was observed in
the CVM-1118 treated groups compared to the vehicle control.[2]
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.. . Mean Tumor
Administration

Treatment Group Dose Volume (mm?) £ SD

Route

(Day 43)

Vehicle Control - Oral, daily ~1200 £ 200
CVM-1118 20 mg/kg Oral, daily ~800 + 150
CVM-1118 50 mg/kg Oral, daily ~600 %= 100
CVM-1118 100 mg/kg Oral, daily ~400 + 80

IV, every 2 days (7
CVM-1118 20 mg/kg ~700 £ 120**

times)

p <0.05, *p <0.01
vs. vehicle. Data are
approximate values
based on graphical
representation in
Shen et al., 2023.[2]

In Vivo Inhibition of Vasculogenic Mimicry

Immunohistochemical analysis of tumor tissues from the HCT-116 xenograft model revealed
that CVM-1118 significantly reduced the formation of VM channels.[2] The number of CD31-
negative/RBC-positive channels was reduced by approximately 85% in the 100 mg/kg CVM-
1118 treatment group compared to the vehicle control.[2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation
of CVM-1118.

Cell Culture

e Cell Lines: A549, DU-145, HT-29, MDA-MB-231, Mia PaCa-2, and U118MG cells were
cultured in DMEM supplemented with 10% FCS.[1]
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e Cell Lines: MDA-MB-435 and NCI-ADR-RES cells were cultured in RPMI-1640
supplemented with 10% FCS.[1]

e Cell Line: SK-N-MC cells were cultured in MEM supplemented with 10% FCS.[1]

Cytotoxicity Assay

Seed Cells in
96-well plates

Add CVM-1118/1125 Incubate f Add Alamar Blue Calculate IC50
vvvvv | r DMSO (control) 72 hou Reagent (GraphPad Prism)

Click to download full resolution via product page

Caption: Workflow for the in vitro cytotoxicity assay.

Cell viability was determined using the Alamar Blue assay.[1] Cells were seeded in 96-well
plates and allowed to adhere overnight. They were then treated with various concentrations of
CVM-1118 or CVM-1125 for 72 hours. Alamar Blue reagent was added, and after a 4-hour
incubation, fluorescence was measured at 590 nm. IC50 values were calculated using a
variable slope sigmoidal response fitting model in GraphPad Prism.[1]

In Vitro Vasculogenic Mimicry Assay

Aggressive human melanoma (C8161) cells were seeded at a density of 1.0 x 1075 cells per
well onto 3D polymerized LDEV-free Matrigel in 12-well plates.[2] The cells were treated with
various concentrations of CVM-1118 or vehicle control. After 24 hours, the formation of tubular
networks was observed and photographed.[2]

Orthotopic HCT-116 Mouse Xenograft Study

This study was conducted in accordance with institutional and national guidelines.[2] HCT-116
cells were inoculated into mice. When tumors reached approximately 100 mms3, treatment was
initiated.[2] The treatment groups included a vehicle control and CVM-1118 administered orally
at 20, 50, and 100 mg/kg daily for 28 days, as well as an intravenous administration group.[2]
Tumor volumes were measured at the end of the study.[2] For VM analysis, tumor tissues were
excised and subjected to immunohistochemical staining with an anti-human CD31 antibody to
differentiate between endothelial-lined vessels and VM channels.[2]
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Pharmacogenomic Biomarkers

Whole Genome CRISPR Knock-Out Screening has identified potential pharmacogenomic
biomarkers associated with sensitivity to CVM-1118.[1][2] Loss-of-function mutations in STK11
and NF2 were found to confer higher sensitivity to the drug.[1][2] This suggests that patients
with tumors harboring these mutations may derive greater benefit from CVM-1118 therapy,
offering a potential patient selection strategy for future clinical trials.[1][2]

Clinical Development

CVM-1118 is currently being evaluated in Phase 2a clinical trials for patients with unresectable
advanced hepatocellular carcinoma.[3][5][6] One trial is investigating CVM-1118 in combination
with sorafenib, a multi-kinase inhibitor.[7] Another ongoing trial is assessing the safety and
efficacy of CVM-1118 in combination with the immune checkpoint inhibitor nivolumab in
patients who have progressed on prior systemic therapies.[5][6][8]

Conclusion

CVM-1118 represents a promising novel therapeutic agent for the treatment of hepatocellular
carcinoma. Its unique mechanism of action, centered on the inhibition of TRAP1, leads to a
multifaceted anti-tumor response that includes the induction of apoptosis, cell cycle arrest, and
the potent inhibition of vasculogenic mimicry. The identification of potential pharmacogenomic
biomarkers may further refine its clinical application. Ongoing clinical trials will be instrumental
in defining the role of CVM-1118 in the evolving landscape of HCC treatment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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